molecular formula C12H9FN2 B14755124 (E)-1-(3-Fluorophenyl)-2-phenyldiazene CAS No. 331-19-1

(E)-1-(3-Fluorophenyl)-2-phenyldiazene

Cat. No.: B14755124
CAS No.: 331-19-1
M. Wt: 200.21 g/mol
InChI Key: QBGHJMPBHYIJKW-UHFFFAOYSA-N
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Description

(E)-1-(3-Fluorophenyl)-2-phenyldiazene is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a diazene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-Fluorophenyl)-2-phenyldiazene typically involves the reaction of 3-fluoroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with benzene to yield the desired diazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-Fluorophenyl)-2-phenyldiazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the diazene group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often employ reagents like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-1-(3-Fluorophenyl)-2-phenyldiazene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-Fluorophenyl)-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, influencing cellular pathways and biochemical processes. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Fluorophenyl)-2-phenyldiazene
  • (E)-1-(2-Fluorophenyl)-2-phenyldiazene
  • (E)-1-(3-Chlorophenyl)-2-phenyldiazene

Uniqueness

(E)-1-(3-Fluorophenyl)-2-phenyldiazene is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. This distinct structure imparts unique properties that differentiate it from other similar compounds.

Properties

CAS No.

331-19-1

Molecular Formula

C12H9FN2

Molecular Weight

200.21 g/mol

IUPAC Name

(3-fluorophenyl)-phenyldiazene

InChI

InChI=1S/C12H9FN2/c13-10-5-4-8-12(9-10)15-14-11-6-2-1-3-7-11/h1-9H

InChI Key

QBGHJMPBHYIJKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=CC=C2)F

Origin of Product

United States

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